molecular formula C13H21F2NO B2925274 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one CAS No. 2329292-57-9

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Cat. No.: B2925274
CAS No.: 2329292-57-9
M. Wt: 245.314
InChI Key: CBZNYHLQWXTDEG-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a synthetic organic compound featuring a ketone linker connecting a cyclopentylpropyl chain to a 4,4-difluoropiperidine moiety. The 4,4-difluoropiperidine group is a notable structural feature found in biologically active molecules and is investigated in medicinal chemistry for its potential to modulate the properties of pharmacologically relevant compounds . This compound is presented as a chemical tool for research and development purposes. It is suited for applications in early-stage discovery, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. Its structure suggests potential for use in exploring protein-ligand interactions. Researchers can utilize this compound in various in vitro assays to investigate its physicochemical characteristics and biochemical activity. Handling should be conducted by qualified professionals in a controlled laboratory setting. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO/c14-13(15)7-9-16(10-8-13)12(17)6-5-11-3-1-2-4-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZNYHLQWXTDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the cyclopentyl and difluoropiperidinyl intermediates. One common method involves the reaction of cyclopentanone with a suitable piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoropiperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidinyl group is known to enhance binding affinity and selectivity, which can modulate the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-1-(piperidin-1-yl)propan-1-one
  • 3-Cyclopentyl-1-(4-fluoropiperidin-1-yl)propan-1-one
  • 3-Cyclopentyl-1-(4,4-dimethylpiperidin-1-yl)propan-1-one

Uniqueness

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one is unique due to the presence of the difluoropiperidinyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance metabolic stability, binding affinity, and selectivity, making the compound particularly valuable in drug discovery and development.

Biological Activity

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one, also known by its CAS number 2329292-57-9, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C13H21F2NO
Molecular Weight : 245.32 g/mol
Structure : The compound features a cyclopentyl group and a difluoropiperidine moiety, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including kinases involved in cellular signaling pathways. Specific studies have highlighted its potential as an inhibitor of certain kinases that play crucial roles in cancer proliferation and viral infections.

Inhibitory Effects on Kinases

A study focused on selective inhibitors for AAK1 and GAK kinases demonstrated that compounds with structural similarities to this compound exhibit significant inhibitory activity against these targets. These kinases are implicated in viral infections such as Dengue and Chikungunya, suggesting that this compound could have antiviral applications .

Anticancer Potential

The compound may also exhibit anticancer properties through the inhibition of Polo-like kinase 4 (PLK4), which is involved in centriole biogenesis. Overexpression of PLK4 is associated with various cancers; thus, targeting this kinase could provide therapeutic benefits .

Study on Antiviral Activity

In a recent investigation into broad-spectrum antiviral agents, researchers identified several compounds that inhibit AAK1 and GAK kinases. Among these, derivatives of this compound showed promising results in vitro against Dengue virus in human primary monocyte-derived dendritic cells (MDDCs). The findings support the notion that this compound can modulate viral infection mechanisms effectively .

Anticancer Efficacy Analysis

A separate study explored the effects of PLK4 inhibitors on cancer cell lines. Compounds structurally related to this compound were shown to induce cell cycle arrest in p53-positive cells by stabilizing p53 levels following centrosome removal. This mechanism highlights the potential for using this compound in cancer therapy aimed at cells with specific genetic backgrounds .

Summary of Biological Activities

Activity TypeTarget KinaseEffectReference
Antiviral ActivityAAK1/GAKInhibition
Anticancer ActivityPLK4Cell cycle arrest
General ToxicityN/ALow toxicity observed

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